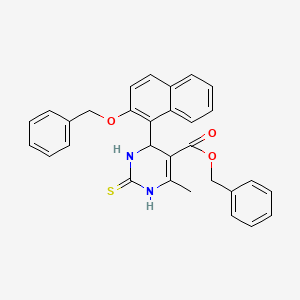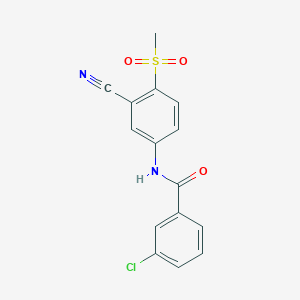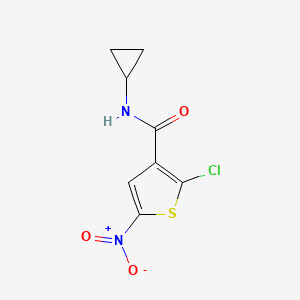
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C30H26N2O3S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic and Biological Applications
Tetrahydropyrimidines, including closely related derivatives, have been extensively synthesized and studied for their biological activities. These compounds have been synthesized through various methods, including one-pot reactions and solvent-free conditions, which highlight their versatility and potential for modification to enhance their biological properties. For instance, Patel and Patel (2017) synthesized a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives and assessed their in vitro antibacterial and antifungal activities, demonstrating the potential antimicrobial applications of tetrahydropyrimidine derivatives Patel & Patel, 2017.
Antimicrobial Activity
The antimicrobial properties of tetrahydropyrimidine derivatives are a significant area of interest. Several studies have synthesized different tetrahydropyrimidine compounds and evaluated their efficacy against various bacterial and fungal strains. For example, Rana, Kaur, and Kumar (2004) discussed the synthesis and antihypertensive activity of dihydropyrimidines, providing a basis for understanding the therapeutic potential of these compounds Rana, Kaur, & Kumar, 2004.
Structural Analysis and Conformational Features
The molecular and crystal structures of tetrahydropyrimidine-2-thiones have been investigated using techniques such as X-ray diffraction analysis. Gurskaya, Zavodnik, and Shutalev (2003) explored the conformational features of tetrahydropyrimidine-2-thiones, providing insights into their structural characteristics that may influence their biological activities Gurskaya, Zavodnik, & Shutalev, 2003.
Cytotoxic and Anticancer Properties
Emerging research has also explored the cytotoxic and anticancer properties of tetrahydropyrimidine derivatives. Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, and Ghazi-Khansari (2021) designed and synthesized tetrahydropyrimidinone(thione)-triazole hybrid derivatives, evaluating their cytotoxic and antimicrobial activities against cancer cell lines and bacterial strains, highlighting the potential of these compounds in cancer therapy Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, & Ghazi-Khansari, 2021.
Eigenschaften
IUPAC Name |
benzyl 6-methyl-4-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3S/c1-20-26(29(33)35-19-22-12-6-3-7-13-22)28(32-30(36)31-20)27-24-15-9-8-14-23(24)16-17-25(27)34-18-21-10-4-2-5-11-21/h2-17,28H,18-19H2,1H3,(H2,31,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLITWJVOJPMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2809272.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2809273.png)
![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid](/img/structure/B2809275.png)

![3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2809280.png)
![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide](/img/structure/B2809281.png)
![4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2809282.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)



